molecular formula C6H8N2O B6141859 2-(5-oxopyrrolidin-2-yl)acetonitrile CAS No. 98134-78-2

2-(5-oxopyrrolidin-2-yl)acetonitrile

Cat. No. B6141859
CAS RN: 98134-78-2
M. Wt: 124.14 g/mol
InChI Key: FECZAWYEEQYLTK-UHFFFAOYSA-N
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Description

2-(5-oxopyrrolidin-2-yl)acetonitrile is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N2O/c7-4-3-5-1-2-6(9)8-5/h5H,1-3H2,(H,8,9) . This indicates that the molecule consists of a pyrrolidine ring with an oxo group at the 5-position and an acetonitrile group attached to the 2-position of the ring .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 124.14 .

Scientific Research Applications

Synthesis of Pharmaceutically Active Compounds

2-(5-oxopyrrolidin-2-yl)acetonitrile is involved in the synthesis of several pharmaceutically active compounds, including those with antiplatelet and antithrombotic properties. A significant example is the synthesis of (S)-clopidogrel, a potent antithrombotic drug. Research into the development of facile synthetic approaches for (S)-clopidogrel has been driven by its global demand, highlighting the importance of this compound in medicinal chemistry (Saeed et al., 2017).

Role in Analytical Chemistry

This compound also plays a role in analytical chemistry, particularly in understanding the effect of organic solvent composition on the pH of buffered HPLC mobile phases and the pK_a of analytes. Research on this topic aids in predicting the degree of ionization and chromatographic retention of analytes, which is crucial for various analytical applications in pharmaceuticals and environmental monitoring (Subirats et al., 2007).

Catalysis and Oxidation Studies

The study of metal complexes containing redox-active ligands in the oxidation of hydrocarbons and alcohols is another significant application. These complexes, involving this compound, show potential for industrial and environmental processes by catalyzing the oxidation of various organic compounds, highlighting the versatility of this chemical in catalysis research (Shul’pin et al., 2019).

Environmental Science and Sorption Processes

In environmental science, carbon nanotubes (CNTs) modified with this compound have shown increased sorption capacities for divalent metal ions, indicating its potential use in pollution control and water treatment technologies. This highlights the compound's role in enhancing the properties of materials for environmental remediation (Rao et al., 2007).

Pharmaceutical Quality Control

Moreover, it has been involved in the development of analytical methods for pharmaceutical quality control, particularly in the monitoring of atorvastatin, a widely used cholesterol-lowering drug. This underscores its importance in ensuring the safety and efficacy of pharmaceutical products through rigorous quality control measures (Kogawa et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These suggest that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-(5-oxopyrrolidin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-3-5-1-2-6(9)8-5/h5H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECZAWYEEQYLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503705
Record name (5-Oxopyrrolidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72479-06-2
Record name (5-Oxopyrrolidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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